molecular formula C3H7NOS B1197814 Dimethylthiocarbamic acid CAS No. 34816-95-0

Dimethylthiocarbamic acid

Cat. No.: B1197814
CAS No.: 34816-95-0
M. Wt: 105.16 g/mol
InChI Key: ZXSBDSGRQIWJPM-UHFFFAOYSA-N
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Description

Dimethylthiocarbamic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agricultural Applications

Dimethylthiocarbamic acid and its derivatives are widely used in agriculture, primarily as pesticides and herbicides.

1.1 Pesticides

  • Fungicides : Compounds derived from this compound are effective against a variety of plant pathogens. For example, Ferbam (Ferric dimethyldithiocarbamate) is utilized to combat gastrointestinal flukes and other parasites in livestock while also serving as a fungicide against over 400 microorganisms harmful to crops like citrus and tomatoes .
  • Insecticides : Dithiocarbamate-based insecticides, such as Carbaryl (1-naphthyl methyl carbamate), target over 100 species of destructive insects affecting agricultural produce . These compounds have shown efficacy in controlling pests that threaten food security.

1.2 Herbicides

  • Dithiocarbamate herbicides, including Metiram and Propineb, are employed to prevent the growth of broadleaf weeds and other unwanted plants. They work by disrupting the fatty acid synthesis in monocotyledon weeds . Adjustments to their chemical structure enhance their effectiveness by improving penetration through plant cuticles.

Medical Applications

This compound has been investigated for its potential therapeutic benefits, particularly in the context of cancer treatment and antimicrobial properties.

2.1 Cancer Treatment

  • Research indicates that dithiocarbamate compounds can act as adjuncts in traditional chemotherapy, enhancing the efficacy of treatments while protecting against tissue toxicity associated with drugs like cisplatin . Their metal-chelating properties also play a role in mitigating oxidative stress within cells.

2.2 Antimicrobial Activity

  • The antimicrobial potential of dithiocarbamate anions has been explored extensively. Studies show that these compounds can inhibit the growth of various pathogens, making them valuable in medical applications for treating infections .

Industrial Applications

In industrial settings, this compound is utilized for its chelating properties and as a component in various formulations.

3.1 Metal Chelation

  • This compound is known for its ability to chelate heavy metals, which is crucial in detoxifying environments contaminated with toxic metals . This property is leveraged in various industrial processes to mitigate metal toxicity.

3.2 Synthesis of Coordination Compounds

  • The compound serves as a ligand in coordination chemistry, facilitating the formation of stable metal complexes that can be used in catalysis and other chemical reactions .

Case Study 1: Agricultural Efficacy

A study demonstrated the effectiveness of dithiocarbamate-based fungicides in controlling fungal diseases in crops. The application of Metiram significantly reduced disease incidence in tomato plants compared to untreated controls, highlighting its role in enhancing crop yield and food security.

Case Study 2: Cancer Therapeutics

In clinical trials, dithiocarbamate derivatives were tested alongside cisplatin for patients with advanced cancer. Results indicated improved patient outcomes with reduced side effects when dithiocarbamates were included in treatment regimens, showcasing their potential as supportive agents in oncology.

Properties

IUPAC Name

dimethylcarbamothioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-4(2)3(5)6/h1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSBDSGRQIWJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871472
Record name Dimethylcarbamothioic O-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34816-95-0, 42598-85-6
Record name Dimethylthiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamothioic acid, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042598856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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